Isostrychnopentamine

Description

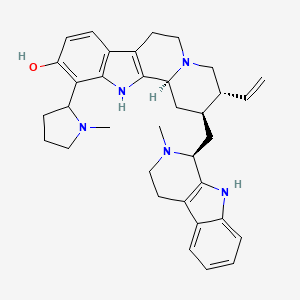

Structure

3D Structure

Properties

CAS No. |

67673-13-6 |

|---|---|

Molecular Formula |

C35H43N5O |

Molecular Weight |

549.7 g/mol |

IUPAC Name |

(2S,3R,12bS)-3-ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol |

InChI |

InChI=1S/C35H43N5O/c1-4-21-20-40-17-14-26-24-11-12-31(41)32(28-10-7-15-38(28)2)35(24)37-34(26)30(40)19-22(21)18-29-33-25(13-16-39(29)3)23-8-5-6-9-27(23)36-33/h4-6,8-9,11-12,21-22,28-30,36-37,41H,1,7,10,13-20H2,2-3H3/t21-,22-,28?,29-,30-/m0/s1 |

InChI Key |

PHLJPJICTIGOKC-ZTJUTDRQSA-N |

SMILES |

CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O |

Isomeric SMILES |

CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=C(N5)C(=C(C=C6)O)C7CCCN7C)NC8=CC=CC=C28 |

Canonical SMILES |

CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O |

Synonyms |

isostrychnopentamine |

Origin of Product |

United States |

Origin and Elucidation of Isostrychnopentamine Architecture

Comprehensive Structural Characterization Methodologies

Vibrational Spectroscopy (e.g., Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, plays a crucial role in identifying the characteristic functional groups present in Isostrychnopentamine. While specific detailed IR spectral data for this compound alone is not comprehensively detailed in the provided search results, general principles for alkaloid structure elucidation using IR are applicable. IR spectroscopy detects the absorption of infrared radiation by molecular vibrations, providing fingerprints for functional groups such as hydroxyls (-OH), carbonyls (C=O), amines (N-H, C-N), and aromatic rings. For complex alkaloids like this compound, IR spectra would typically reveal characteristic bands corresponding to its indole (B1671886) and monoterpenic moieties, as well as any hydroxyl or carbonyl functionalities. These spectral features, when analyzed in conjunction with other spectroscopic methods like NMR and mass spectrometry, are vital for confirming the presence and arrangement of these groups within the molecule's architecture.

Comparative Structural Analysis with Isomeric and Analogous Alkaloids (e.g., Strychnopentamine)

Comparative structural analysis is a cornerstone in definitively identifying and characterizing complex natural products like this compound. This approach involves comparing its spectroscopic data and structural features with those of known, related alkaloids, most notably Strychnopentamine.

This compound has been identified as an isomer of Strychnopentamine, differing in its stereochemistry. Specifically, this compound has been described as the C(20') epimer of Strychnopentamine vdoc.pub. This subtle difference in the spatial arrangement of atoms can significantly influence the compound's physical properties and biological interactions. The elucidation of this stereochemical relationship has been achieved through detailed analysis of NMR spectral data, including techniques like HMBC, HMQC, and ROESY researchgate.netuliege.beworldagroforestry.orgresearchgate.net. Furthermore, the absolute stereochemistry of this compound has been elucidated by synthesizing its enantiomer and comparing Circular Dichroism (CD) data worldagroforestry.org.

The structural relationship extends to other related alkaloids. For instance, Chrysopentamine, another alkaloid isolated from Strychnos usambarensis, shares structural similarities with Strychnopentamine and this compound, featuring a hydroxy substitution on C-14 and an aromatization of ring D, which imparts anhydronium base properties vdoc.pubresearchgate.net. Such comparisons highlight the intricate structural variations within this class of alkaloids and underscore the importance of precise analytical methods for their differentiation.

Biosynthetic and Synthetic Investigations of Isostrychnopentamine

Semisynthetic Approaches and Chemical Modification Strategies

Derivatization Methods for Structural Diversification

The exploration of natural products for drug discovery often involves chemical modifications to enhance their therapeutic efficacy, improve pharmacokinetic profiles, and overcome limitations such as low abundance or complex synthesis mdpi.comopenaccessjournals.com. Derivatization, the process of chemically altering a molecule, is a cornerstone strategy for structural diversification, allowing for the systematic exploration of a compound's chemical space mdpi.comopenaccessjournals.com. This approach enables researchers to optimize lead compounds by fine-tuning properties like potency, selectivity, and metabolic stability openaccessjournals.com.

General derivatization strategies aim to introduce new functional groups or modify existing ones, thereby altering the molecule's physical, chemical, and biological properties mdpi.comopenaccessjournals.com. Common methods include acylation, alkylation, and silylation, which can improve volatility and chromatographic behavior, particularly for gas chromatography (GC) analysis libretexts.org. For high-performance liquid chromatography (HPLC), derivatizing agents like o-phthalaldehyde (B127526) (OPA) are used to enhance detection sensitivity, especially for amine-containing compounds libretexts.org.

A more advanced strategy for structural diversification involves the creation of "Chemically Engineered Extracts" (CEE). This method entails direct derivatization of natural product extracts, leading to semisynthetic compound mixtures that possess expanded chemical diversity and potentially improved biological properties compared to the parent natural products researchgate.net. By applying various chemical reactions to complex mixtures, researchers can enrich them with specific elements or structural motifs, thereby generating novel bioactive molecules researchgate.net. These derivatization techniques, when applied to compounds like Isostrychnopentamine, can unlock new avenues for discovering potent and selective therapeutic agents by systematically modifying its core structure mdpi.comopenaccessjournals.com.

| Derivatization Strategy | Primary Goal(s) | Key Techniques/Concepts | Relevant Citations |

| Structural Modification/Simplification | Enhance efficacy, simplify synthesis, improve physicochemical properties, overcome supply limitations | Fragment-based design, local modifications, removing redundant atoms | mdpi.comopenaccessjournals.com |

| Systematic Functional Group Alteration | Optimize potency, selectivity, metabolic stability; establish Structure-Activity Relationships (SAR) | Acylation, alkylation, esterification, amidation, etc. | openaccessjournals.com |

| Analytical Derivatization | Improve volatility, thermal stability, chromatographic behavior, detection sensitivity | Silylation, acylation, alkylation (GC); OPA derivatization (HPLC) | libretexts.org |

| Chemically Engineered Extracts (CEE) | Generate semisynthetic mixtures with expanded diversity and improved bioactivity | Direct derivatization of natural extracts, enrichment of elements/motifs | researchgate.net |

Analog Design and Synthesis for Mechanistic Probes

The design and synthesis of analogs are critical steps in understanding the mechanism of action of bioactive natural products and in developing them into viable drug candidates openaccessjournals.com. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically investigating how alterations in a molecule's chemical structure influence its biological activity researchgate.netnih.govopenaccessjournals.com. By correlating structural changes with observed effects, researchers can identify key pharmacophores and understand the molecular features essential for efficacy researchgate.netnih.gov.

For compounds like this compound, which exhibits complex biological effects such as inducing apoptosis and cell cycle arrest researchgate.netnih.gov, SAR studies are instrumental in dissecting its mechanism. Analogs are designed to probe specific aspects of ISP's action. For instance, if a particular functional group is hypothesized to be involved in binding to a cellular target or mediating a specific signaling pathway, analogs can be synthesized with modifications at that site. These modified compounds then serve as mechanistic probes, helping to confirm or refute hypotheses about the molecule's mode of action openaccessjournals.com.

This compound's known effects, including cell cycle arrest at G2-M, p21 induction independent of p53, and its lack of impact on topoisomerase activity, provide a clear framework for analog design researchgate.net. Researchers might synthesize analogs to:

Investigate the specific structural requirements for p21 induction.

Determine if modifications affect the p53-independent pathway.

Explore if altering certain regions of the molecule influences its interaction with cellular machinery responsible for cell cycle regulation.

Clarify the precise molecular targets or pathways involved in its apoptotic effects.

By systematically synthesizing and testing such analogs, scientists can gain deeper insights into how this compound exerts its biological effects, paving the way for the rational design of more potent and targeted therapeutic agents openaccessjournals.com.

| Biological Activity/Mechanistic Insight | Specific Findings | Relevance to Analog Design | Relevant Citations |

| Antiplasmodial Activity | Active against Plasmodium falciparum strains (chloroquine-sensitive and -resistant) researchgate.netacs.orgebi.ac.uk. | Understanding the structural features responsible for antimalarial efficacy; designing analogs with improved potency or selectivity against resistant strains. | researchgate.netacs.orgebi.ac.uk |

| Anti-tumor Activity | Induces apoptotic cell death in HCT-116 colon cancer cells researchgate.netresearchgate.netnih.gov. | Identifying structural motifs crucial for inducing apoptosis; exploring variations to enhance cytotoxic effects. | researchgate.netresearchgate.netnih.gov |

| Cell Cycle Arrest | Causes cell cycle arrest in the G2-M phase researchgate.netnih.gov. | Designing analogs to probe the specific molecular interactions leading to G2-M arrest; identifying key functional groups involved in cell cycle regulation. | researchgate.netnih.gov |

| p21 Induction | Induces p21 expression in a p53-independent manner researchgate.netnih.gov. | Synthesizing analogs to investigate the molecular pathways responsible for p21 upregulation; confirming the p53 independence of this effect. | researchgate.netnih.gov |

| Topoisomerase Activity | Does not affect the catalytic activity of human topoisomerases I and II researchgate.net. | Confirming the lack of topoisomerase inhibition through analog studies; focusing SAR efforts on pathways other than topoisomerase modulation. | researchgate.net |

| General SAR Context | SAR studies are essential to understand structural features responsible for activity and to optimize properties researchgate.netnih.govopenaccessjournals.com. | Analogs are designed based on SAR data to improve potency, selectivity, and pharmacokinetic properties, serving as tools to elucidate mechanisms of action openaccessjournals.com. | researchgate.netnih.govopenaccessjournals.com |

Compound Names

this compound (ISP)

Strychnopentamine

Usambarensine

Acronycin

Ochrolifuanine A

Dihydrousambarensine

Molecular and Cellular Mechanisms of Action of Isostrychnopentamine

Investigation of Cellular Cycle Modulatory Effects

Isostrychnopentamine has been shown to interfere with the normal progression of the cell cycle, a key process in cell growth and proliferation.

Analysis of G2-M Phase Arrest Induction in Model Cell Lines

Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 7.0 |

| HCT-15 | 15.0 |

This table summarizes the concentration of this compound required to inhibit the growth of two different human colon cancer cell lines by 50%.

Cell Cycle Checkpoint Regulatory Network Perturbations

The arrest of the cell cycle at the G2-M checkpoint by this compound is linked to its influence on the intricate network of proteins that regulate this process. jmedsciences.comnih.gov A key protein in this regulation is p21, a cyclin-dependent kinase inhibitor. researchgate.netnih.gov Studies have shown that ISP treatment leads to the induction of p21. researchgate.netnih.govphcogrev.com The p21 protein acts as a brake on the cell cycle by inhibiting the activity of cyclin-CDK complexes that are necessary for the transition from the G2 to the M phase. mdpi.comcreativebiolabs.net This upregulation of p21 contributes to the observed G2-M arrest in cancer cells treated with this compound. researchgate.net

Induction of Programmed Cell Death Pathways

In addition to halting the cell cycle, this compound actively triggers programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov This is a crucial mechanism for eliminating abnormal cells.

Apoptosis Pathway Activation and Executioner Caspase Involvement

This compound has been found to induce apoptosis in human colon cancer cells through the activation of specific signaling pathways. researchgate.netmdpi.comresearchgate.net This process involves the activation of initiator and executioner caspases, which are key enzymes in the apoptotic cascade. Specifically, the activation of caspase-3 and caspase-9 has been observed in HCT-116 cells following treatment with ISP. researchgate.netnih.govresearchgate.net Caspase-9 is an initiator caspase associated with the intrinsic apoptotic pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3, which then carry out the dismantling of the cell. mdpi.com

Phosphatidylserine (B164497) Translocation and Chromatin Condensation Observations

Hallmarks of apoptosis include distinct morphological and biochemical changes within the cell. biorxiv.org Treatment with this compound leads to the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. researchgate.netnih.govresearchgate.net This event is an early and recognizable sign of apoptosis. immunostep.com Concurrently, chromatin condensation and DNA fragmentation occur, which are characteristic features of the apoptotic process. researchgate.netmdpi.comresearchgate.net These observations confirm that ISP induces cell death through the apoptotic pathway.

Engagement of p53-Independent Mechanisms

A significant finding is that this compound's induction of apoptosis appears to be independent of the tumor suppressor protein p53. researchgate.netnih.gov The p53 protein plays a central role in many cancer therapies by inducing apoptosis in response to cellular stress. mdpi.com However, mutations in the p53 gene are common in cancer, often leading to resistance to chemotherapy. researchgate.net Research has shown that the expression of p53 is not altered in cells treated with this compound. researchgate.netnih.gov Instead, the induction of the cell cycle inhibitor p21 occurs in a p53-independent manner. researchgate.netnih.gov This suggests that this compound could be effective against cancers that have a mutated or non-functional p53, offering a potential advantage in treating tumors that are resistant to conventional therapies. researchgate.netnih.gov

Interactions with Intracellular Molecular Targets

This compound (ISP) is an indolomonoterpenic alkaloid that has demonstrated cytotoxic activities against various cells, including protozoa. researchgate.net Understanding its molecular and cellular mechanisms requires a detailed examination of its interactions with specific intracellular targets. This section evaluates its effects on topoisomerase enzymes and explores its binding affinity for proteins and nucleic acids.

Evaluation of Topoisomerase Catalytic Activity Modulation

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like DNA replication and cell division, making them common targets for anti-cancer drugs. wikipedia.orgca.gov These inhibitors can function by preventing the enzyme from breaking DNA strands or by stabilizing the enzyme-DNA complex, which leads to DNA breaks and subsequent cell death. wikipedia.orgbiomedpharmajournal.org

However, studies investigating the mechanism of action for this compound have demonstrated that it does not function as a topoisomerase inhibitor. researchgate.netnih.gov Research on its effects in human colon cancer cells (HCT-116) definitively showed that ISP did not alter the catalytic activity of either human topoisomerase I or topoisomerase II. researchgate.netnih.gov Even at various concentrations, ISP failed to inhibit the DNA relaxation activity characteristic of these enzymes in gel electrophoresis-based assays. researchgate.net This indicates that the cytotoxic effects of this compound are not mediated through the poisoning or inhibition of these essential enzymes. researchgate.net

| Enzyme | Effect on Catalytic Activity | Conclusion | Source |

|---|---|---|---|

| Human Topoisomerase I | No effect observed | This compound does not inhibit Topoisomerase I. | researchgate.netnih.gov |

| Human Topoisomerase II | No effect observed | This compound does not inhibit Topoisomerase II. | researchgate.netnih.gov |

Identification of Specific Protein or Nucleic Acid Binding Partners

While specific protein binding partners for this compound have not been extensively detailed in the literature, evidence suggests a direct interaction with nucleic acids. Small molecules can interact with DNA through several mechanisms, including binding to the minor groove or intercalating between base pairs. atdbio.com Some research indicates that the mechanism of action for this compound in certain cancer cell lines involves the inhibition of nucleic acid synthesis, which is attributed to its ability to intercalate with DNA. researchgate.net

This interaction with DNA is a potential explanation for some of the compound's observed biological effects, such as the induction of apoptosis and cell cycle arrest, independent of its lack of effect on topoisomerases. researchgate.net The specific sequences or structural motifs of DNA or RNA that ISP may preferentially bind to remain an area for further investigation. Techniques such as affinity purification, mass spectrometry, or various spectroscopic methods could be employed to identify specific protein or nucleic acid partners. rsc.orgrsc.orgrefeyn.com

Biological Interaction Mechanisms in Parasitic Models

This compound has shown significant antiplasmodial properties, with an in vitro 50% inhibitory concentration (IC₅₀) of approximately 0.1 µM against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govresearchgate.net

Stage-Dependent Susceptibility in Plasmodium falciparum

The 48-hour intraerythrocytic developmental cycle of P. falciparum involves distinct stages: ring, trophozoite, and schizont. mdpi.com Antimalarial compounds can exhibit differential activity against these stages. mdpi.com Studies on this compound have investigated its stage-specific effects through short-exposure experiments. nih.govresearchgate.net

In these assays, synchronized parasite cultures were exposed to the compound for a limited duration (e.g., 5 hours) at different developmental stages. researchgate.net The results demonstrated that while all stages of the parasite's life cycle were affected by ISP treatment, the ring stage was the most sensitive. nih.govresearchgate.net This heightened sensitivity of the early-stage parasite is a significant finding, as targeting the ring stage can prevent progression to the more pathogenic trophozoite and schizont stages. mdpi.com

| Parasite Stage | Relative Susceptibility | Source |

|---|---|---|

| Ring | Most sensitive | nih.govresearchgate.net |

| Trophozoite | Affected | nih.govresearchgate.net |

| Schizont | Affected | nih.govresearchgate.net |

Intracellular Localization and Organellar Interaction Studies (e.g., Food Vacuole)

The food vacuole of the malaria parasite is an acidic organelle responsible for the digestion of hemoglobin and is a key site of action for many antimalarial drugs, such as chloroquine, which accumulates to high levels within it. mdpi.comnih.gov Given its importance as a drug target, the potential for this compound to accumulate in this organelle has been investigated. nih.govresearchgate.net

Through the use of fluorescence microscopy, studies have shown that this compound is not accumulated inside the food vacuole of the parasite. nih.govresearchgate.net This finding distinguishes its mode of action from that of classic quinoline (B57606) antimalarials and suggests that its parasiticidal activity is not dependent on disrupting the functions of the food vacuole, such as heme detoxification. nih.govresearchgate.net The precise intracellular localization and organellar interactions of ISP that lead to parasite death remain to be fully elucidated, but these results rule out a primary role for the food vacuole in its mechanism.

Structure Function Relationship Studies of Isostrychnopentamine

Impact of Stereochemistry on Biological Activity

The biological efficacy of many natural products, particularly alkaloids, is profoundly influenced by their stereochemistry. Isostrychnopentamine possesses several chiral centers, as indicated by its systematic name: (2S,3R,12bS)-3-ethenyl-11-[(2S)-1-methylpyrrolidin-2-yl]-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol ontosight.ai. The specific three-dimensional arrangement of atoms around these chiral centers is critical for its interaction with biological targets ontosight.ainumberanalytics.com.

Studies on related natural products have demonstrated that stereochemistry can significantly affect a compound's potency, selectivity, and even its metabolic fate nih.gov. For instance, in studies of other nature-inspired compounds, unnatural stereoisomers have exhibited reduced or abolished biological activity compared to their naturally occurring counterparts, often attributed to stereoselective uptake mechanisms mediated by specific transport systems nih.gov. While direct comparisons of different stereoisomers of this compound are not extensively detailed in the reviewed literature, the inherent chirality of the molecule is recognized as a key determinant of its biological activity ontosight.ai. The specific spatial orientation conferred by its stereochemistry is essential for achieving optimal binding to its molecular targets, thereby mediating its antiplasmodial and other observed effects.

Analysis of Key Structural Motifs for Molecular Interactions

The complex architecture of this compound integrates several key structural motifs that are vital for its molecular interactions and subsequent biological functions. Its core structure comprises fused indole (B1671886) and quinolizine ring systems ontosight.ai. Attached to this central scaffold are functional groups such as an ethenyl group, a methylpyrrolidinyl moiety, and a methyltetrahydropyridoindolylmethyl group ontosight.ai. These diverse structural elements contribute to its unique chemical properties and its ability to engage with biological macromolecules.

The indole ring system, a prevalent pharmacophore in many bioactive natural products, is known for its ability to participate in various non-covalent interactions, including π-π stacking and hydrogen bonding researchgate.netbiorxiv.org. Similarly, the quinolizine and pyrrolidine (B122466) moieties, with their nitrogen atoms and specific spatial arrangements, are likely involved in crucial binding interactions, potentially through electrostatic interactions or hydrogen bonding with target proteins ontosight.aiafricaresearchconnects.comscielo.brresearchgate.net. For example, this compound has been shown to exhibit strong interactions with essential catalytic residues of the SARS-CoV-2 guanine (B1146940) N7-methyltransferase (nsp 14) africaresearchconnects.comresearchgate.net, suggesting that specific functional groups and their spatial orientation within the molecule are directly responsible for these high-affinity binding events. The precise role of each motif in mediating these interactions is an active area of investigation, with studies exploring how modifications to these parts of the molecule might alter its biological profile.

Computational Modeling of Ligand-Target Binding Interactions

Computational approaches play a pivotal role in dissecting the structure-function relationships of complex molecules like this compound, enabling the prediction and validation of molecular interactions. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies provide invaluable insights into how this compound interacts with its biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict the binding modes of ligands to target proteins and to assess the stability of these interactions plos.orgmdpi.comnih.govdost.gov.ph. These methods allow researchers to visualize how a molecule like this compound might fit into the active site of a target enzyme or receptor and to understand the nature of the forces driving the binding.

This compound has been investigated using these computational techniques in the context of its potential antiviral activity. Studies have employed molecular docking to identify compounds with significant binding affinity to viral targets, such as the SARS-CoV-2 guanine N7-methyltransferase (nsp 14) africaresearchconnects.comresearchgate.netwindows.net. These simulations revealed that this compound exhibits strong interactions with critical catalytic residues of the target enzyme africaresearchconnects.comresearchgate.net. Furthermore, molecular dynamics simulations have been utilized to confirm the stability of these predicted ligand-protein complexes over time, demonstrating that the interactions are maintained in a dynamic environment africaresearchconnects.comresearchgate.netplos.org. Such simulations provide a more comprehensive understanding of the binding mechanism and the structural integrity of the complex, which is crucial for evaluating a compound's potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity oncodesign-services.comresearchcommons.org. By analyzing a set of molecules with varying structural features, QSAR models can identify key physicochemical properties or structural descriptors that significantly influence biological potency oncodesign-services.com.

While specific QSAR models developed exclusively for this compound analogues are not extensively detailed in the provided search results, the compound's known biological activities, such as its antiplasmodial effects, have prompted investigations into structure-activity relationships nih.govdntb.gov.ua. These studies aim to understand how modifications to the this compound scaffold might enhance or alter its activity. QSAR methodologies typically involve calculating various molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) and employing statistical or machine learning techniques to build predictive models oncodesign-services.com. Such models can then be used to design and prioritize new analogues with improved efficacy or to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. The emergence of structure-activity relationships for related alkaloids suggests that QSAR approaches would be highly valuable for further optimizing this compound or its derivatives for specific therapeutic applications nih.gov.

Summary of Biological Activities

| Biological Activity | Target/Cell Line | IC50 Value | Reference(s) |

| Antiplasmodial (in vitro) | Plasmodium falciparum (all strains) | ~0.1 µM (100 nM) | nih.gov, researchgate.net |

| Anticancer | HCT-116 colon cancer cells | 7.0 µM | researchgate.net |

| Anticancer | HCT-15 colon cancer cells | 15.0 µM | researchgate.net |

Compound Name List

this compound (ISP)

Advanced Analytical and Spectroscopic Characterization of Isostrychnopentamine

Development of Hyphenated Chromatographic Techniques for Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.govsaspublishers.com They provide both separation of the analyte from a mixture and its subsequent identification and quantification, offering enhanced specificity and sensitivity. chemijournal.comrjpn.org For an alkaloid like isostrychnopentamine, often present with numerous other related compounds in plant extracts, these techniques are crucial for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of alkaloids from natural extracts. jneonatalsurg.commdpi.com The development of a robust HPLC method is the first critical step for the reliable analysis of this compound. thermofisher.com The process involves a systematic approach to select and refine chromatographic conditions to achieve optimal separation with good resolution, peak shape, and analysis time. jneonatalsurg.comthermofisher.com

Research on alkaloids from Strychnos usambarensis has led to the development of optimized HPLC methods for separating this compound from its isomers and other related compounds. researchgate.net A notable optimization strategy involved a three-step methodology:

Design of Experiments (DoE): This initial phase systematically explores the effects of various chromatographic parameters (e.g., mobile phase composition, pH, temperature) on the separation.

Independent Component Analysis (ICA): ICA is then used to deconvolve the complex chromatographic data, helping to resolve overlapping peaks and identify pure compound profiles.

Design Space (DS): Finally, a design space is constructed, defining the multidimensional combination of experimental parameters that have been demonstrated to provide assurance of quality. researchgate.net

This approach allows for the efficient development of a selective and robust method for separating structurally similar alkaloids, such as this compound and its isomer, strychnopentamine. researchgate.net A typical reversed-phase HPLC (RP-HPLC) method would be validated according to International Conference on Harmonisation (ICH) guidelines for parameters like specificity, linearity, accuracy, and precision. labmanager.comijnrd.orgejgm.co.uk

Table 1: Illustrative Parameters for an Optimized HPLC Method for this compound Analysis This table represents typical parameters that would be defined in a developed HPLC method.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation based on polarity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Ammonium Acetate Buffer | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Column Temperature | 30-40 °C | Affects viscosity and selectivity, can improve peak shape. labmanager.com |

| Detection | UV/Vis Diode Array Detector (DAD) at ~280 nm | Monitors the elution of compounds based on their UV absorbance. |

| Injection Volume | 10-20 µL | The amount of sample introduced onto the column. |

Coupling with High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

Coupling HPLC with High-Resolution Mass Spectrometry (HRMS) creates a powerful analytical platform (HPLC-HRMS) for the definitive identification of compounds in complex mixtures. nih.govchemijournal.com While HPLC separates the components, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). bioanalysis-zone.comuni-rostock.de This level of mass accuracy allows for the unambiguous determination of a compound's elemental formula. uni-rostock.demeasurlabs.com

For this compound, HPLC-HRMS serves two primary purposes:

Identification: The exact mass measured by HRMS can confirm the identity of the this compound peak separated by HPLC. It can easily distinguish between this compound (C₃₀H₃₄N₄) and its isomers, which have the same nominal mass but identical exact masses, and other co-eluting alkaloids with different elemental compositions. bioanalysis-zone.com

Purity Assessment: By screening for all ions present within the chromatographic peak of this compound, HRMS can detect trace-level impurities that may not be visible with standard UV detectors. nih.govmdpi.com Fragmentation analysis (MS/MS), where the this compound ion is isolated and broken apart, provides structural information that further confirms its identity and can help in the characterization of unknown impurities. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Attribute | Value | Significance |

|---|---|---|

| Molecular Formula | C₃₀H₃₄N₄ | Determined from NMR and other spectroscopic data. |

| Nominal Mass | 450 | Integer mass of the most abundant isotopes. |

| Monoisotopic (Exact) Mass | 450.27835 | The calculated exact mass used for HRMS identification. measurlabs.com |

| Observed m/z [M+H]⁺ | 451.2856 | The theoretical protonated molecule's exact mass detected by HRMS in positive ion mode. |

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including complex alkaloids like this compound. emerypharma.comweebly.com While 1D NMR (¹H and ¹³C) provides initial information, advanced 2D and 3D experiments are essential for piecing together the intricate polycyclic framework. researchgate.net

2D and 3D NMR Experiments for Complex Structure Elucidation

The structural complexity of this compound, with its multiple rings and stereocenters, results in crowded 1D NMR spectra where signals significantly overlap. researchgate.net 2D NMR experiments resolve this issue by spreading the signals across a second dimension, revealing correlations between different nuclei. libretexts.org For a molecule like this compound, a suite of 2D NMR experiments is required for full structural assignment. acdlabs.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). This helps to piece together spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting the different spin systems and piecing together the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. This information is vital for determining the relative stereochemistry and 3D conformation of the molecule. libretexts.org

In some cases, 3D NMR experiments, which add a third frequency axis, may be employed to resolve even greater spectral overlap in very complex molecules. weebly.comresearchgate.net

Table 3: Application of 2D NMR Experiments for this compound Structure Elucidation

| Experiment | Information Obtained | Relevance to this compound |

|---|---|---|

| COSY | ¹H-¹H scalar coupling networks | Maps out the proton connectivity within each ring system. |

| HSQC | Direct ¹H-¹³C correlations | Assigns each proton to its corresponding carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations | Connects the individual ring systems and functional groups to build the molecular skeleton. |

| NOESY/ROESY | ¹H-¹H spatial proximity | Determines the 3D structure and relative configuration of chiral centers. |

Saturation Transfer Difference (STD) NMR for Ligand-Target Binding Characterization

Given the known antiplasmodial and potential anti-tumor activities of this compound, understanding how it interacts with its biological targets is of great interest. researchgate.netresearchgate.net Saturation Transfer Difference (STD) NMR is a powerful ligand-focused technique used to study weak to medium affinity protein-ligand interactions. ceitec.eued.gov It allows for the identification of the specific parts of a ligand (in this case, this compound) that are in close contact with its receptor protein. nih.gov

The principle of STD NMR involves irradiating the protein's protons. This saturation is transferred via spin diffusion to the bound ligand. nih.gov When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its NMR signals. By subtracting a spectrum with irradiation from one without, a "difference" spectrum is obtained which shows only the signals of the protons that were in close proximity to the protein. d-nb.info

This technique could be used to:

Screen this compound against potential target proteins.

Map the "binding epitope," i.e., the specific protons on the this compound molecule that are directly involved in the binding interaction. Protons with the strongest signals in the STD spectrum are closest to the protein surface. nih.govd-nb.info

Quantitative Methodologies for this compound Determination in Complex Matrices

The accurate quantification of this compound in complex matrices, such as crude plant extracts, biological fluids, or pharmaceutical formulations, is essential for quality control, pharmacokinetic studies, and standardization of herbal products. chromatographyonline.comwiley.com Quantitative analysis is typically achieved using a fully validated HPLC-UV or, for higher sensitivity and selectivity, an HPLC-MS/MS method. researchgate.netamsbiopharma.com

The development of a quantitative method requires rigorous validation to ensure its performance is reliable and fit for purpose. labmanager.com Key validation parameters, as defined by ICH guidelines, include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers, impurities, or matrix components. labmanager.com

Linearity: The demonstration that the instrumental response is directly proportional to the analyte concentration over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. labmanager.com

Once validated, such a method can be used for the routine quantitative determination of this compound in various complex samples.

Table 4: Key Validation Parameters for a Quantitative HPLC Method

| Parameter | Acceptance Criteria (Typical) | Description |

|---|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Assesses the relationship between concentration and detector response across a range. labmanager.com |

| Accuracy | 98-102% recovery | Measures how close the experimental value is to the true value. |

| Precision (RSD) | ≤ 2% | Measures the reproducibility of the method under the same conditions. labmanager.com |

| LOD/LOQ | Signal-to-Noise ratio of 3:1 / 10:1 | Defines the sensitivity limits of the method. |

| Robustness | No significant change in results | Evaluates the method's reliability with minor changes in parameters (e.g., flow rate ±5%). |

Validation of Analytical Methods for Accuracy and Precision

The quantification and analysis of this compound rely on robust and validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC). Research has focused on developing and optimizing HPLC methods to ensure accurate and precise measurements, which is critical for both quality control of botanical materials and for pharmacological studies.

A key study focused on the optimization of an HPLC separation method for six related alkaloids extracted from the leaves of Strychnos usambarensis, including the isomers this compound and Strychnopentamine. researchgate.netresearchgate.netresearchgate.net This optimization was achieved using a sophisticated design of experiments (DoE) approach, which allows for the systematic evaluation of multiple chromatographic parameters to find the most robust operating conditions. researchgate.netresearchgate.net The parameters optimized included the initial percentage of organic modifiers (methanol and acetonitrile), the gradient time, and the specific proportion of acetonitrile in the mobile phase. researchgate.netresearchgate.netresearchgate.net

The resulting optimized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines to confirm its suitability for its intended purpose. researchgate.net The validation process establishes the method's performance characteristics, with a significant focus on accuracy and precision. Accuracy was determined by recovery studies, which measure how much of a known amount of the analyte can be successfully measured by the method. The developed method demonstrated excellent accuracy, with recoveries reported to be between 90.0% and 115.0%. researchgate.net

Precision, which measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, was also rigorously assessed. The method was found to have high precision, with intra- and inter-day relative standard deviation (RSD) values of less than 10.0%. researchgate.net This indicates that the method produces consistent and repeatable results over both short and long periods. The combination of high accuracy and precision ensures that the analytical data generated is reliable for making scientific judgments about the quantity of this compound in a given sample.

**Table 1: Validation Parameters for the HPLC Analysis of Alkaloids from *Strychnos usambarensis***

| Validation Parameter | Finding | Source |

|---|---|---|

| Guideline | International Council for Harmonisation (ICH) Q2 (R1) | researchgate.net |

| Accuracy (Recovery) | 90.0% - 115.0% | researchgate.net |

| Precision (RSD) | <10.0% (Intra- and Inter-day) | researchgate.net |

| Correlation Coefficient (r²) | >0.999 | researchgate.net |

Application in Botanical Extracts and Biological Systems (e.g., cell lysates, in vitro cultures, ex vivo animal tissues)

Validated analytical methods are crucial for the detection and quantification of this compound in complex matrices, ranging from its natural plant source to various biological systems used in research.

Botanical Extracts this compound is a prominent indolomonoterpenic alkaloid found in the leaves of the East African plant Strychnos usambarensis. researchgate.netresearchgate.net Optimized HPLC methods have been successfully applied to analyze extracts from these leaves. researchgate.netresearchgate.net These analytical techniques are not only capable of quantifying this compound but also of separating it from its isomer, Strychnopentamine, and other related tertiary alkaloids like 10-hydroxyusambarine, 11-hydroxyusambarine, strychnophylline, and strychnofoline. researchgate.netresearchgate.net This application is vital for the phytochemical analysis of the plant, allowing researchers to create profiles of the alkaloid content, which can help in standardizing extracts for research and identifying optimal collection periods for the plant material. researchgate.netnih.gov

In Vitro Cultures The biological activity of this compound has been extensively studied in various in vitro culture systems. The compound has demonstrated significant antiplasmodial activity, with an IC₅₀ value near 0.1 µM against multiple chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.govplos.org Furthermore, its cytotoxic and pro-apoptotic effects have been investigated in human cancer cell lines. nih.gov Studies on the HCT-116 human colon cancer cell line showed that this compound induces cell cycle arrest and apoptosis. nih.govnih.gov It has also been evaluated against other cancer cell lines, such as the human U373 glioblastoma cells. researchgate.net In these in vitro settings, analytical methods are essential for preparing accurate concentrations of the pure compound to treat the cell cultures and for ensuring the purity of the substance being tested.

Cell Lysates In the course of investigating the mechanism of action of this compound in in vitro cultures, researchers prepare cell lysates from treated cells. For instance, in studies with HCT-116 colon cancer cells, whole-cell lysates were prepared after treatment with this compound to analyze downstream cellular events, such as the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) via Western blot. researchgate.net While these studies confirm the use of the compound in experiments involving cell lysates, the available literature primarily focuses on using the lysates to measure the biological effects of the compound rather than detailing specific analytical methods for the quantification of this compound or its metabolites within the lysate matrix itself. researchgate.net

Ex Vivo Animal Tissues While this compound has been evaluated in in vivo animal models, such as mice infected with Plasmodium berghei, specific details on its analytical characterization in ex vivo animal tissues are not extensively documented in the reviewed literature. researchgate.net In vivo studies have determined an effective dose (ED₅₀) of approximately 30 mg/kg/day, implying the distribution of the compound into animal tissues. researchgate.net However, reports detailing the extraction and quantification of this compound from isolated ex vivo tissues (e.g., liver, kidney, or muscle) to study its distribution, accumulation, or metabolism are scarce. Such ex vivo analysis would typically involve homogenizing the tissue, extracting the compound, and quantifying it using a validated HPLC or LC-MS method, but specific protocols for this compound in this context are not readily available. researchgate.netescholarship.org

Future Research Directions and Translational Perspectives in Isostrychnopentamine Research

Elucidation of Remaining Unknown Molecular Mechanisms

Current research indicates that Isostrychnopentamine's anti-cancer effects are complex and not fully understood. nih.gov While it is known to induce apoptosis, characterized by caspase activation and DNA fragmentation, evidence suggests this may be a consequence rather than the primary mechanism of cell death, particularly in apoptosis-resistant cancer models like U373 glioblastoma and A549 non-small cell lung cancer cells. nih.govspandidos-publications.com Studies have shown that ISP can provoke a G2/M phase cell cycle arrest and induce the cyclin-dependent kinase inhibitor p21 in a p53-independent manner. nih.gov Notably, it does not appear to affect the catalytic activity of human topoisomerases I and II, ruling them out as direct targets. nih.gov

A primary goal for future research is to identify the direct molecular target(s) of ISP. The observation that ISP causes transient decreases in intracellular ATP in some cell lines suggests a potential interaction with metabolic pathways or mitochondrial function, which warrants further investigation. researchgate.net Unraveling these initial interactions is crucial to fully comprehend the cascade of downstream signaling events that lead to cell cycle arrest and cell death. Identifying the specific proteins or pathways that ISP modulates will provide a more precise understanding of its anti-cancer activity and is a necessary step for its further development. researchgate.net

| Known Molecular Effects of this compound | Investigated Cell Lines | Reference |

| Induces apoptosis and caspase-3/-9 activation | HCT-116 (Colon Cancer) | nih.gov |

| Provokes G2/M phase cell cycle arrest | HCT-116 (Colon Cancer) | nih.gov |

| Induces p21 in a p53-independent manner | HCT-116 (Colon Cancer) | nih.gov |

| No effect on topoisomerase I and II activity | HCT-116 (Colon Cancer) | nih.gov |

| Causes transient decrease in intracellular ATP | U373 (Glioblastoma) | nih.gov |

| Inhibits growth in apoptosis-resistant cells | U373, A549 (Lung Cancer) | nih.govspandidos-publications.com |

Exploration of Novel Chemical Modification Strategies for Enhanced Biological Probe Development

The complex structure of this compound offers numerous opportunities for chemical modification to create novel derivatives. nih.gov A key future direction is the hemisynthesis of new ISP analogs to serve as enhanced biological probes for target identification and as potential therapeutic agents with improved properties. researchgate.netresearchgate.net The development of high-quality chemical probes requires that they are potent, selective, and have a proven mechanism of action. escholarship.org

Strategies for modification could involve introducing specific functional groups onto the ISP scaffold. For example, incorporating photoreactive groups like diazirines or benzophenones would enable photo-affinity labeling, allowing for the covalent cross-linking of ISP to its direct protein targets for subsequent identification via proteomics. unimi.it Additionally, installing a terminal alkyne or azide (B81097) handle would make the probe amenable to bioorthogonal "click chemistry," facilitating the attachment of reporter tags such as fluorophores (for imaging) or biotin (B1667282) (for affinity purification). escholarship.orgunimi.it These approaches are invaluable for definitively identifying the cellular binding partners of ISP and validating its mechanism of action. dntb.gov.ua

Application of Advanced Computational Chemistry for Mechanistic Insights

Advanced computational chemistry and molecular modeling techniques offer powerful, non-experimental tools to gain mechanistic insights into this compound's function. mdpi.com In silico methods such as molecular docking and molecular dynamics (MD) simulations can be employed to predict how ISP interacts with a library of known protein structures, helping to generate hypotheses about its potential molecular targets. nih.gov These simulations can calculate binding affinities and visualize the specific molecular interactions—such as hydrogen bonds or hydrophobic contacts—that stabilize the ligand-protein complex. nih.gov

Furthermore, computational approaches can elucidate the structure-activity relationship (SAR) of the ISP scaffold. By modeling how different modifications to the molecule might alter its shape, flexibility, and electronic properties, researchers can predict which changes would enhance binding affinity and selectivity for a target protein. mdpi.com This predictive power can guide the rational design of new ISP derivatives, prioritizing the synthesis of compounds with the highest likelihood of improved biological activity and making the drug discovery process more efficient. mdpi.comweizmann.ac.il

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of this compound's cellular effects, it is essential to integrate multi-omics technologies. frontiersin.org These high-throughput methods provide a global snapshot of the molecular changes occurring within a cell or organism in response to a compound. nih.gov

Proteomics: By comparing the proteomes of ISP-treated and untreated cancer cells, researchers can identify significant changes in protein expression and post-translational modifications. This can reveal entire pathways that are perturbed by the compound, offering clues to its mechanism of action beyond the direct binding target. frontiersin.org

Metabolomics: This approach analyzes the global profile of metabolites in a biological sample. Applying metabolomics to ISP-treated cells could uncover specific metabolic pathways that are disrupted, which is particularly relevant given the observation that ISP can affect cellular ATP levels. nih.govspringernature.com

Transcriptomics: Analyzing changes in gene expression at the mRNA level can help build a complete picture of the cellular response to ISP, identifying upstream regulatory pathways that are activated or suppressed.

Integrating these diverse omics datasets provides a powerful, unbiased method for generating new hypotheses about drug mechanisms and for identifying potential biomarkers of response. osthus.comnih.gov

| Omics Technology | Potential Application in ISP Research | Biological Insights Gained |

| Proteomics | Identify proteins with altered expression or modification in ISP-treated cells. | Discovery of downstream signaling pathways and potential off-targets. |

| Metabolomics | Profile changes in cellular metabolites after ISP treatment. | Understanding of ISP's impact on cellular energy and biosynthetic pathways. |

| Transcriptomics | Analyze global changes in gene expression in response to ISP. | Identification of genetic and regulatory networks modulated by ISP. |

Development of this compound as a Chemical Probe for Fundamental Biological Research

Beyond its potential as a therapeutic lead, this compound can be developed into a high-quality chemical probe to investigate fundamental biological processes. escholarship.org A chemical probe is a small molecule used to study the function of a specific protein or pathway in cells and organisms. nih.gov To be useful, such a probe must be well-characterized, potent, and selective. escholarship.org

The development of ISP and its derivatives into validated chemical probes would provide powerful tools for the broader research community. dntb.gov.ua For instance, a probe that selectively targets a novel protein implicated in cancer cell metabolism could be used to dissect the function of that protein in both healthy and diseased states. This involves synthesizing and testing derivatives to find one with optimal selectivity and potency, and creating a structurally similar but biologically inactive version to serve as a negative control. escholarship.org By providing such tools, research into this compound can contribute not only to oncology but also to a deeper understanding of cell biology.

Q & A

Q. What is the structural characterization of isostrychnopentamine, and how does it differ from related alkaloids like strychnopentamine?

this compound (C₃₅H₄₃N₅O) is an indolomonoterpenic alkaloid isolated from Strychnos usambarensis leaves. Its structure features a pyridinium ring, five nitrogen atoms, and a phenolic substitution at C-13. Key distinctions from strychnopentamine include differences in ROESY couplings (e.g., H-23–H-11′ correlation in this compound vs. H-2′′–H-11′ in strychnopentamine) and stereochemical configurations at asymmetric centers . Structural elucidation relies on NMR (500 MHz), HRESI-MS, and molecular modeling .

Q. What experimental methods are used to isolate this compound from plant material?

Isolation involves sequential extraction with solvents (e.g., EtOAc at pH 8) followed by acid-base partitioning. Crude alkaloid extracts are fractionated via medium-pressure liquid chromatography (MPLC) using RP Select B columns with acetonitrile gradients. Final purification employs techniques like preparative TLC or HPLC, with structural validation via UV, IR, and CD spectroscopy .

Q. What in vitro assays confirm this compound’s antiplasmodial activity?

Activity against Plasmodium falciparum is evaluated using chloroquine-resistant (e.g., K1) and -sensitive (e.g., NF54) strains. IC₅₀ values (~0.1 μM) are determined via hypoxanthine incorporation assays. Selectivity indices (SI) compare cytotoxicity on human cell lines (e.g., HCT-116) to confirm specificity .

Advanced Research Questions

Q. How does this compound induce apoptosis in cancer cells, and what molecular pathways are involved?

this compound triggers apoptosis in HCT-116 colon cancer cells via phosphatidylserine externalization, DNA fragmentation, and caspase-3/-9 activation. It induces G2-M phase cell cycle arrest and upregulates p21 in a p53-independent manner. Mechanistic studies use flow cytometry, Western blotting, and caspase activity assays .

Q. What methodological challenges arise in assessing this compound’s in vivo antimalarial efficacy?

Murine models (e.g., P. berghei NK173) require intraperitoneal administration (ED₅₀ ~30 mg/kg/day over 4 days). Challenges include optimizing bioavailability, mitigating toxicity (e.g., human cell line cytotoxicity at IC₅₀ >10 μM), and validating stage-specific susceptibility (e.g., ring-stage parasites are most sensitive). Fluorescence microscopy confirms non-accumulation in parasite food vacuoles .

Q. How should researchers address contradictions in reported statistical data for this compound’s bioactivity?

A corrigendum to a 2010 study highlights a critical error: initial claims of p<0.01 for anti-tumor activity were revised to p=0.06. Robust statistical practices—repeated trials, ANOVA with post-hoc tests, and transparency in raw data reporting—are essential to resolve discrepancies .

Q. What comparative strategies validate this compound’s selectivity against chloroquine-resistant Plasmodium strains?

Parallel testing on multiple P. falciparum lines (e.g., W2, D6) and human fibroblasts (e.g., MRC-5) ensures activity is not strain-specific. Cross-resistance assays with chloroquine and quinine, combined with isobologram analysis, confirm mechanistic divergence .

Experimental Design and Validation

Q. How are cytotoxicity and antiplasmodial selectivity indices (SI) calculated for this compound?

SI = (IC₅₀ for human cells) / (IC₅₀ for Plasmodium). For example, IC₅₀ values of 0.1 μM (antiplasmodial) vs. 10 μM (HCT-116 cytotoxicity) yield SI = 100. Assays use MTT or resazurin-based viability tests, with triplicate replicates to ensure reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

Purity is confirmed via HPLC-UV (λ = 226–291 nm) and HRESI-MS (m/z 549.758 [M+H]⁺). Stability under physiological conditions is assessed using pH-varied NMR (D₂O/CD₃OD) and accelerated degradation studies .

Q. How can researchers optimize extraction yields of this compound from Strychnos usambarensis?

Yield optimization involves testing solvent polarity (e.g., CH₂Cl₂ vs. EtOAc), pH adjustments during partitioning, and column chromatography parameters (e.g., acetonitrile gradients). Quantification via LC-MS/MS with internal standards (e.g., strychnine) improves accuracy .

Data Interpretation and Gaps

Q. Why does this compound exhibit p53-independent apoptosis, and what alternative pathways are implicated?

Transcriptomic profiling (e.g., RNA-seq) reveals p21 upregulation via p38 MAPK or NF-κB pathways. Comparative studies with p53-null cell lines (e.g., HCT-116 p53⁻/⁻) and kinase inhibitors isolate p53-independent mechanisms .

What unresolved questions exist regarding this compound’s pharmacokinetics and metabolic fate?

Current gaps include oral bioavailability, hepatic metabolism (CYP450 interactions), and excretion pathways. Future work requires radiolabeled isotope tracing (e.g., ¹⁴C) and in vivo PK/PD modeling in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.